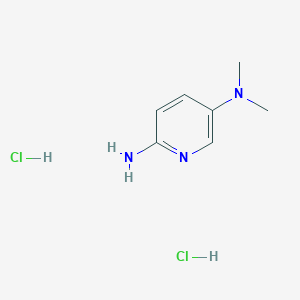

N5,N5-dimethylpyridine-2,5-diamine dihydrochloride

CAS No.: 1211513-26-6

Cat. No.: VC2856642

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211513-26-6 |

|---|---|

| Molecular Formula | C7H13Cl2N3 |

| Molecular Weight | 210.1 g/mol |

| IUPAC Name | 5-N,5-N-dimethylpyridine-2,5-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C7H11N3.2ClH/c1-10(2)6-3-4-7(8)9-5-6;;/h3-5H,1-2H3,(H2,8,9);2*1H |

| Standard InChI Key | OARXQSQFHWHUNK-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CN=C(C=C1)N.Cl.Cl |

| Canonical SMILES | CN(C)C1=CN=C(C=C1)N.Cl.Cl |

Introduction

Chemical Identity and Structure

Molecular Composition

N5,N5-dimethylpyridine-2,5-diamine dihydrochloride is characterized by its pyridine core with specific functional group substitutions. The compound has a molecular formula of C7H11N3·2HCl and a molecular weight of 210.11 g/mol. Its structure consists of a pyridine ring with an amino group at position 2 and a dimethylamino group at position 5, with two hydrochloride molecules attached to form the dihydrochloride salt.

Chemical Properties

The physicochemical properties of N5,N5-dimethylpyridine-2,5-diamine dihydrochloride contribute to its behavior in various chemical and biological systems. The table below summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H11N3·2HCl |

| Molecular Weight | 210.11 g/mol |

| CAS Number | 1211513-26-6 |

| IUPAC Name | 5-N,N-dimethylpyridine-2,5-diamine dihydrochloride |

| Appearance | Crystalline solid |

| Solubility | Highly soluble in water; moderately soluble in polar organic solvents |

The dihydrochloride salt form enhances the compound's water solubility compared to its free base counterpart, making it more suitable for biological applications and aqueous reaction systems.

Synthesis and Preparation

Synthetic Routes

The synthesis of N5,N5-dimethylpyridine-2,5-diamine dihydrochloride typically involves selective methylation of pyridine-2,5-diamine. A common synthetic approach includes the following key steps:

-

Starting with pyridine-2,5-diamine as the precursor

-

Selective methylation of the amino group at position 5 using methylating agents such as methyl iodide

-

The reaction is conducted in the presence of a base (commonly potassium carbonate)

-

The process is performed in an appropriate organic solvent, typically acetonitrile, under reflux conditions

-

Conversion to the dihydrochloride salt using hydrogen chloride in an appropriate solvent

Reaction Conditions

The precise control of reaction conditions is crucial for achieving high yield and purity. Typical conditions include:

-

Temperature: 60-80°C (reflux conditions)

-

Reaction time: 8-12 hours

-

Inert atmosphere (nitrogen or argon) to prevent oxidation

-

Gradual addition of the methylating agent to control selectivity

-

Careful pH control during salt formation

Industrial Production

Industrial production methods for N5,N5-dimethylpyridine-2,5-diamine dihydrochloride employ similar synthetic strategies but at larger scales. These processes utilize:

-

Automated reactor systems

-

Precise temperature and pressure control

-

Optimized reagent ratios to maximize yield

-

Efficient purification techniques including recrystallization and chromatography

-

Quality control protocols to ensure consistent product specifications

Chemical Reactivity

Reaction Types

N5,N5-dimethylpyridine-2,5-diamine dihydrochloride participates in various reaction types owing to its functional groups. The table below summarizes the major reaction categories:

| Reaction Type | Description | Conditions | Products |

|---|---|---|---|

| Oxidation | Transformation of amine groups | H2O2 in acidic medium | Nitroso or nitro derivatives |

| Reduction | Modification of pyridine ring | Sodium borohydride in methanol | Reduced pyridine derivatives |

| Substitution | Reactions at amine positions | Alkyl halides with a base | N-alkylated derivatives |

| Complexation | Coordination with metal ions | Metal salts in appropriate solvents | Metal complexes |

| Acylation | Reaction with acyl groups | Acid chlorides or anhydrides | Amide derivatives |

These reactions provide synthetic pathways for creating more complex molecules with specific properties for various applications.

Reaction Mechanisms

The reactivity of N5,N5-dimethylpyridine-2,5-diamine dihydrochloride is largely influenced by:

-

The nucleophilic nature of the primary amine at position 2

-

The tertiary amine character of the dimethylamino group at position 5

-

The electronic properties of the pyridine ring

-

The influence of the dihydrochloride salt form on electron distribution

The primary amine group typically undergoes nucleophilic substitution reactions, while the dimethylamino group can participate in coordination chemistry and hydrogen bonding interactions. The pyridine nitrogen can also participate in various reactions, including protonation and coordination with metals.

Biological Activity and Applications

Enzyme Inhibition

N5,N5-dimethylpyridine-2,5-diamine dihydrochloride has demonstrated significant enzyme inhibitory properties. It can bind to specific enzyme active sites, blocking their activity and influencing various biochemical pathways. This property makes it valuable for studying enzyme inhibition mechanisms and protein-ligand interactions.

Antimicrobial Properties

Research has revealed notable antimicrobial activity of N5,N5-dimethylpyridine-2,5-diamine dihydrochloride against various bacterial strains. Studies evaluating its efficacy against Staphylococcus aureus and Escherichia coli have shown significant inhibitory effects at concentrations above 50 μg/mL, suggesting its potential as an antimicrobial agent.

The compound's mechanism of antimicrobial action may involve:

-

Disruption of bacterial cell wall synthesis

-

Interference with bacterial protein synthesis

-

Inhibition of critical bacterial enzymes

Anticancer Activity

Investigations into the anticancer properties of N5,N5-dimethylpyridine-2,5-diamine dihydrochloride have yielded promising results. Studies with human breast cancer cell lines (MCF-7) have demonstrated a dose-dependent decrease in cell viability when treated with this compound.

The anticancer mechanisms include:

-

Induction of apoptosis (programmed cell death)

-

Interference with cancer cell cycle progression

-

Modulation of specific signaling pathways associated with tumor growth

Flow cytometry analyses have confirmed an increase in apoptotic cells following treatment, further supporting its potential role in cancer therapeutics.

Structure-Activity Relationships

Structural Features and Activity

The biological activity of N5,N5-dimethylpyridine-2,5-diamine dihydrochloride is closely linked to its structural features:

-

The primary amine at position 2 provides hydrogen bonding capabilities

-

The dimethylamino group at position 5 contributes to lipophilicity and membrane penetration

-

The pyridine ring offers aromatic interactions with binding sites

-

The dihydrochloride salt form enhances water solubility and bioavailability

These structural elements collectively determine the compound's ability to interact with biological targets and exert specific effects in biological systems.

Comparative Analysis

To better understand the unique properties of N5,N5-dimethylpyridine-2,5-diamine dihydrochloride, it is valuable to compare it with structurally similar compounds:

| Compound | Structural Differences | Biological Activity | Unique Properties |

|---|---|---|---|

| N5,N5-dimethylpyridine-2,5-diamine dihydrochloride | Reference compound | Enzyme inhibition, antimicrobial, anticancer | Balanced hydrophilicity/lipophilicity |

| 2-Amino-5-dimethylaminopyridine | Free base form | Weaker enzyme inhibition | Greater lipophilicity |

| N3,N3-Dimethylpyridine-3,6-diamine | Different substitution pattern | Different enzyme selectivity | Alternative binding mode |

| N5,N5-dimethyl-2,5-Pyridinediamine | Free base form | Similar activities, lower potency in aqueous environments | Lower water solubility |

The specific substitution pattern of N5,N5-dimethylpyridine-2,5-diamine dihydrochloride provides it with a unique profile of chemical and biological properties that distinguish it from related compounds.

Research Applications

Organic Synthesis

N5,N5-dimethylpyridine-2,5-diamine dihydrochloride serves as a valuable building block in organic synthesis due to its reactive functional groups. It is utilized in creating more complex organic molecules through various chemical transformations, contributing to the development of novel compounds with potential applications in:

-

Pharmaceutical intermediates

-

Advanced materials

-

Specialized chemical reagents

-

Catalyst systems

The compound's bifunctional nature (containing both primary and tertiary amine functionalities) makes it particularly versatile in synthetic applications.

Medicinal Chemistry

In medicinal chemistry, N5,N5-dimethylpyridine-2,5-diamine dihydrochloride has been explored as:

-

A scaffold for developing new therapeutic agents

-

A pharmacophore component in drug design

-

A precursor for bioactive molecules

-

A model compound for understanding structure-activity relationships

Its potential therapeutic applications span several disease areas, particularly in antimicrobial and anticancer research fields.

Industrial Applications

Beyond research settings, N5,N5-dimethylpyridine-2,5-diamine dihydrochloride finds applications in various industrial processes:

-

Production of specialty dyes and pigments

-

Formulation of specific chemical reagents

-

Development of functional materials

-

Component in analytical chemistry applications

Mechanism of Action

Molecular Interactions

The biological activity of N5,N5-dimethylpyridine-2,5-diamine dihydrochloride stems from its ability to interact with specific molecular targets. Its mechanism of action typically involves:

-

Binding to specific enzyme active sites or receptor pockets

-

Formation of hydrogen bonds with target proteins

-

Electrostatic interactions between charged groups

-

Hydrophobic interactions via the pyridine ring and methyl groups

These interactions can block the normal function of the target molecule, leading to the observed biological effects such as enzyme inhibition or cellular pathway modulation.

Cellular Effects

At the cellular level, N5,N5-dimethylpyridine-2,5-diamine dihydrochloride can influence various processes:

-

Inhibition of specific enzymatic reactions

-

Interference with cell signaling cascades

-

Modulation of gene expression patterns

-

Alteration of cellular metabolism

These effects contribute to the compound's potential therapeutic properties, particularly in the context of antimicrobial and anticancer applications.

Current Research and Future Perspectives

Recent Findings

Current research on N5,N5-dimethylpyridine-2,5-diamine dihydrochloride continues to explore its properties and potential applications. Recent studies have focused on:

-

Optimization of synthetic routes for improved yield and purity

-

Detailed investigation of structure-activity relationships

-

Exploration of novel biological targets and mechanisms

-

Development of derivative compounds with enhanced properties

These research efforts aim to fully elucidate the potential of this compound in various scientific and practical applications.

Future Directions

Future research on N5,N5-dimethylpyridine-2,5-diamine dihydrochloride may explore:

-

Development of more selective and potent derivatives

-

Expanded investigation of therapeutic applications

-

Exploration of novel industrial applications

-

Advanced computational studies to predict interactions with biological systems

-

Innovative formulation approaches to enhance delivery and effectiveness

These directions highlight the continued interest in this compound and its potential contributions to multiple fields of science and technology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume